2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its imidazo[1,2-a]pyrimidine core, which is fused with a phenoxy group substituted with an iodine atom. The presence of the iodine atom and the imidazo[1,2-a]pyrimidine scaffold imparts unique chemical and biological properties to the compound.
Mechanism of Action
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . These derivatives have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-iodophenol with an appropriate imidazo[1,2-a]pyrimidine precursor under basic conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions that allow for the efficient and cost-effective synthesis of the target molecule. These methods often employ continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidine derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization reactions .
Scientific Research Applications
2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other antimicrobial activities.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the phenoxy and iodine substituents.
Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine core.
Uniqueness
2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The combination of the imidazo[1,2-a]pyrimidine core with the phenoxy group further enhances its versatility in various applications .
Properties
IUPAC Name |
2-[(4-iodophenoxy)methyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNIHNRJKNGPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)COC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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